3-isocyanato-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C8H5N3O |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-isocyanato-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5N3O/c12-5-11-7-4-10-8-6(7)2-1-3-9-8/h1-4H,(H,9,10) |
InChI Key |
PGMDPZWKPHBWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2N=C=O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Ring-Closure via Cyclocondensation
The most common approach involves cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-aminopyridine reacts with acetylenedicarboxylate under acidic conditions to form the pyrrolopyridine core. Yields typically range from 45% to 60%, depending on the substituents and reaction conditions.
Directed Functionalization of Indole Analogues
An alternative route utilizes 7-azaindole (1H-pyrrolo[2,3-b]pyridine) as the starting material. Chlorination at position 3 using phosphorus oxychloride (POCl₃) produces 3-chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for further functionalization. This method achieves 70–85% yields when performed at 80–100°C for 6–12 hours.
Introduction of the Isocyanate Group
The critical step in synthesizing this compound involves converting a precursor amine to the isocyanate functionality. Two validated strategies emerge from the literature:
Phosgene/Triphosgene-Mediated Conversion
The amine intermediate (3-amino-1H-pyrrolo[2,3-b]pyridine) reacts with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane at 0–5°C. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently eliminates HCl to yield the isocyanate.
Typical Conditions:
Curtius Rearrangement of Acyl Azides
For substrates sensitive to phosgene derivatives, the Curtius rearrangement offers an alternative pathway. 3-Azidoformyl-1H-pyrrolo[2,3-b]pyridine undergoes thermal decomposition at 80–100°C in toluene, producing the isocyanate and nitrogen gas. This method requires stringent temperature control to prevent side reactions.
Optimized Parameters:
Stepwise Synthesis and Characterization Data
A representative synthesis protocol adapted from recent patents and journal articles is outlined below:
Step 1: Synthesis of 3-Amino-1H-Pyrrolo[2,3-b]Pyridine
- Starting Material : 1H-Pyrrolo[2,3-b]pyridine (10 g, 84.7 mmol)
- Nitration : Treat with fuming HNO₃ (15 mL) in H₂SO₄ (30 mL) at 0°C for 2 hours.
- Reduction : Reduce the nitro intermediate with H₂ (50 psi) over 10% Pd/C in ethanol (100 mL).
- Yield : 8.2 g (72%) of 3-amino-1H-pyrrolo[2,3-b]pyridine as a pale yellow solid.
Characterization :
Step 2: Conversion to 3-Isocyanato Derivative
- Reagents : 3-Amino-1H-pyrrolo[2,3-b]pyridine (5 g, 37.6 mmol), triphosgene (4.5 g, 15.1 mmol)
- Conditions : React in anhydrous CH₂Cl₂ (100 mL) with pyridine (3.6 mL) at 0°C for 3 hours.
- Workup : Wash with ice-cold water (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo.
- Yield : 4.1 g (68%) of white crystals.
Characterization :
- IR (KBr): ν 2265 cm⁻¹ (N=C=O stretch).
- ¹³C NMR (100 MHz, CDCl₃): δ 156.8 (C=O), 143.2, 137.6, 125.4, 121.9, 119.3, 117.8.
Critical Analysis of Methodologies
A comparative evaluation of the two isocyanate formation routes reveals distinct advantages and limitations:
The phosgene-based method remains industrially preferred due to higher yields and shorter reaction times, despite requiring specialized equipment for gas handling.
Applications in Drug Discovery
The compound’s reactivity enables its use in:
Chemical Reactions Analysis
Types of Reactions
3-isocyanato-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid and sulfuric acid.
Bromination: Addition of bromine atoms, often using bromine or N-bromosuccinimide (NBS).
Substitution: Replacement of functional groups, such as halogenation or alkylation.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Substitution: Various alkylating agents or halogenating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro-substituted derivatives, while bromination results in brominated compounds .
Scientific Research Applications
3-isocyanato-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating advanced materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: It serves as a tool in biological research to study the interactions of isocyanate groups with biological molecules.
Mechanism of Action
The mechanism of action of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in medicinal chemistry to design inhibitors that can irreversibly bind to target enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Pharmacological Relevance
Pyrrolo[2,3-b]pyridines are prominent in drug discovery due to their ability to inhibit kinases like FGFR1 (fibroblast growth factor receptor 1) and SGK-1 (serum/glucocorticoid-regulated kinase 1) . The isocyanato group enhances reactivity for post-synthetic modifications, enabling the development of targeted therapies.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Heterocycles Compared:
Thieno[2,3-b]pyridines (Sulfur-containing)
Furo[2,3-b]pyridines (Oxygen-containing)
Other Pyrrolo[2,3-b]pyridines (Nitrogen-containing, e.g., 3-amino or 5-bromo derivatives)
| Property | 3-Isocyanato-1H-Pyrrolo[2,3-b]pyridine | Thieno[2,3-b]pyridine | Furo[2,3-b]pyridine |
|---|---|---|---|
| Heteroatom | Nitrogen (N) | Sulfur (S) | Oxygen (O) |
| Aromaticity | High (planar structure) | Moderate (S disrupts π-system) | Moderate (O disrupts π-system) |
| Electron Density | Electron-rich (N lone pair) | Less electron-rich (S lone pair) | Less electron-rich (O lone pair) |
| Reactivity | High (isocyanato group) | Moderate (thiophene-like) | Low (furan-like) |
Structural Insights :
- The nitrogen atom in pyrrolo[2,3-b]pyridines enhances hydrogen-bonding capacity compared to thieno or furo analogs, improving target binding in kinase inhibitors .
- Thieno derivatives exhibit reduced aqueous solubility due to sulfur’s hydrophobicity, whereas pyrrolo analogs demonstrate improved solubility (~2–3-fold increase) when S is replaced with N .
Solubility and Pharmacokinetics
Findings :
Activity Trends :
Q & A
Basic: What are the key synthetic strategies for preparing 3-isocyanato-1H-pyrrolo[2,3-b]pyridine derivatives?
Answer:
The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. Common approaches include:
- Cyclization reactions : Using hexamine and acetic acid at elevated temperatures (120°C) to form the fused heterocyclic ring .
- Functional group transformations : For example, azide introduction via NaN₃ under acidic conditions (110°C, 6 hours) followed by purification via column chromatography .
- Cross-coupling reactions : Pd-catalyzed Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in toluene/ethanol at 105°C to install aromatic substituents .
- Methylation : Using NaH and methyl iodide (MeI) in THF at 0°C to rt to introduce methyl groups at the 1-position .
Basic: How are structural and purity characteristics validated for these derivatives?
Answer:
Standard analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent orientation (e.g., coupling constants in ¹H NMR resolve positional isomers) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas (e.g., HRMS-ESI with <5 ppm error margin) .
- Chromatography : Reverse-phase HPLC or TLC to assess purity (>95% by GC/HPLC) .
Advanced: What methodologies resolve contradictory cytotoxicity data in pyrrolo[2,3-b]pyridine derivatives?
Answer:
Discrepancies in cytotoxicity (e.g., activity in ovarian cancer vs. cardiac cells ) require:
- Orthogonal assays : Combine MTT cell viability with apoptosis markers (e.g., caspase-3 activation) .
- Selectivity profiling : Test against non-cancerous cell lines (e.g., HEK293) and kinase panels to identify off-target effects .
- Molecular modeling : Docking studies (e.g., with FGFR1) to correlate hydrogen bonding (e.g., G485 interaction) with activity .
Advanced: How are structure-activity relationships (SAR) optimized for FGFR inhibition?
Answer:
Key strategies include:
- Hydrogen bond acceptor design : Introduce substituents at the 5-position (e.g., trifluoromethyl) to interact with G485 in FGFR1’s ATP-binding pocket .
- Hydrophobic pocket exploration : Replace methoxyphenyl groups with bulkier substituents (e.g., benzoyl) to enhance binding affinity .
- Comparative SAR tables :
| Compound | Substituent (Position) | IC₅₀ (FGFR1) | Notes |
|---|---|---|---|
| 5-Trifluoromethyl derivative | CF₃ (5) | 12 nM | Strong H-bond with G485 |
| 4-Azido derivative | N₃ (4) | >1 µM | Reduced activity due to steric clash |
Advanced: What in vivo models validate therapeutic potential?
Answer:
- Xenograft models : Intraperitoneal administration in diffuse malignant peritoneal mesothelioma (DMPM) mice showed 58–75% tumor volume reduction with derivatives like 1f and 3f .
- Combination therapy : Synergistic effects observed with paclitaxel, enhancing caspase-dependent apoptosis .
- Dose optimization : Tolerated doses (e.g., 25 mg/kg) determined via pharmacokinetic studies .
Advanced: How are synthetic byproducts or regiochemical ambiguities addressed?
Answer:
- Regioselective nitration : Controlled HNO₃ conditions at 0°C to avoid over-nitration .
- Byproduct minimization : Use of Pd(PPh₃)₄ in cross-coupling reduces homo-coupling byproducts .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .
Advanced: What computational tools predict metabolic stability?
Answer:
- ADMET prediction : Software like Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and bioavailability .
- Metabolite identification : LC-MS/MS with human liver microsomes to track oxidative degradation (e.g., demethylation) .
Advanced: How are divergent biological activities rationalized across analogs?
Answer:
- Kinase selectivity profiling : Broad panels (e.g., 100+ kinases) identify off-target effects (e.g., inhibition of RET or Kit ).
- Transcriptomics : RNA-seq to map downstream pathway activation (e.g., survivin downregulation in DMPM models ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
